
(R)-1-Chloro-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Chloro-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H13ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-1-Chloro-3,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-3,3-dimethylbutan-2-ol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which then decomposes to yield the desired product.
Another method involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reactions typically require the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-Chloro-3,3-dimethylbutan-2-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can help achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Chloro-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of ®-3,3-dimethylbutan-2-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone, ®-3,3-dimethylbutan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form ®-3,3-dimethylbutane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: ®-3,3-dimethylbutan-2-ol.
Oxidation: ®-3,3-dimethylbutan-2-one.
Reduction: ®-3,3-dimethylbutane.
Applications De Recherche Scientifique
®-1-Chloro-3,3-dimethylbutan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of chiral drugs, where its stereochemistry is crucial for the biological activity of the final product.
Biological Studies: It can be used as a probe to study enzyme-catalyzed reactions involving chiral alcohols and chlorinated compounds.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-Chloro-3,3-dimethylbutan-2-ol depends on its specific application. In organic synthesis, the compound acts as a building block, participating in various chemical reactions to form more complex molecules. Its reactivity is primarily due to the presence of the chlorine atom and the hydroxyl group, which can undergo substitution, oxidation, and reduction reactions.
In biological systems, the compound’s mechanism of action may involve interactions with enzymes or other proteins, where its chiral nature plays a significant role in determining its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Chloro-3,3-dimethylbutan-2-ol: The enantiomer of ®-1-Chloro-3,3-dimethylbutan-2-ol, with similar chemical properties but different biological activity due to its opposite stereochemistry.
3-Chloro-3-methylbutan-2-ol: A structurally similar compound with one less methyl group, leading to different reactivity and applications.
1-Chloro-2-propanol: A simpler chlorinated alcohol with different physical and chemical properties.
Uniqueness
®-1-Chloro-3,3-dimethylbutan-2-ol is unique due to its specific stereochemistry, which makes it valuable in the synthesis of chiral compounds. Its combination of a chlorine atom and a hydroxyl group also provides versatility in various chemical reactions, making it a useful intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H13ClO |
|---|---|
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
(2R)-1-chloro-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
RAZKFVKCTUWXHO-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)[C@H](CCl)O |
SMILES canonique |
CC(C)(C)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


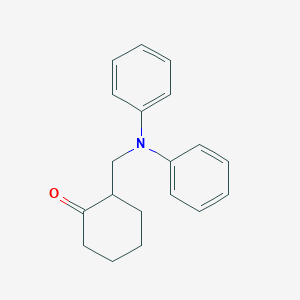
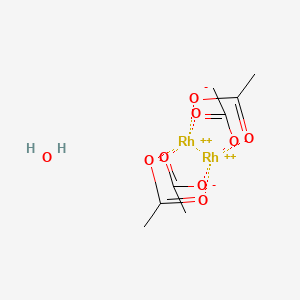

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
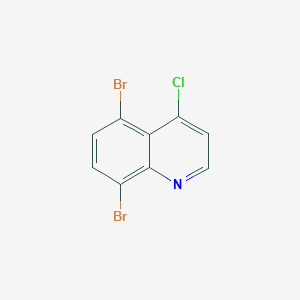
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
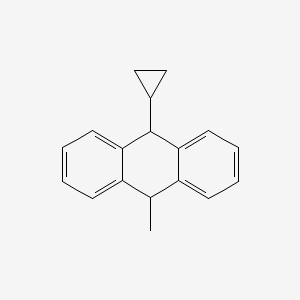
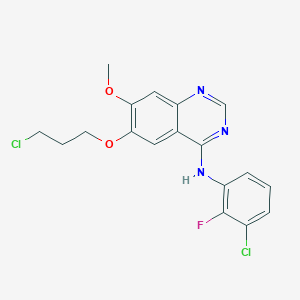
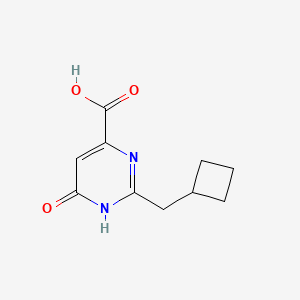
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
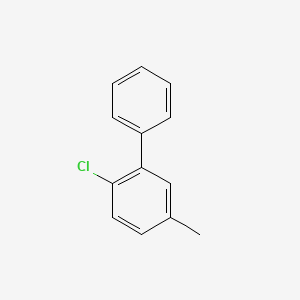
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)


